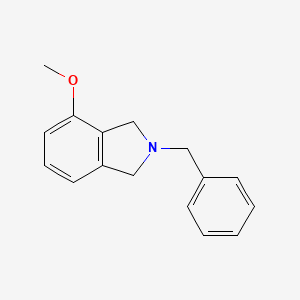

2-Benzyl-4-methoxyisoindoline

Description

Structure

3D Structure

Properties

CAS No. |

127168-74-5 |

|---|---|

Molecular Formula |

C16H17NO |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

2-benzyl-4-methoxy-1,3-dihydroisoindole |

InChI |

InChI=1S/C16H17NO/c1-18-16-9-5-8-14-11-17(12-15(14)16)10-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3 |

InChI Key |

BFMHBXSJYJYTLY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1CN(C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyl 4 Methoxyisoindoline

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 2-Benzyl-4-methoxyisoindoline, two primary disconnection strategies can be envisioned, targeting the key bonds that form the isoindoline (B1297411) core and attach its substituents.

The most logical disconnections are at the C-N bonds within the isoindoline ring and the N-benzyl bond. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the N-benzyl bond. This approach involves the disconnection of the bond between the nitrogen atom of the isoindoline ring and the benzylic carbon. This leads to two key synthons: a 4-methoxyisoindoline (B166256) synthon and a benzyl (B1604629) cation synthon. The corresponding synthetic equivalents would be 4-methoxyisoindoline and a benzyl halide (e.g., benzyl bromide). This pathway relies on the formation of the isoindoline core first, followed by N-alkylation.

Pathway B: Disconnection of the C-N bonds of the isoindoline ring. This strategy involves breaking the two C-N bonds of the heterocyclic ring. This deconstruction points towards acyclic precursors. A plausible disconnection would break the ring to reveal a 1,2-bis(halomethyl)-3-methoxybenzene and benzylamine (B48309). This approach focuses on constructing the heterocyclic ring with the benzyl group already attached to the nitrogen atom.

These two pathways represent the fundamental strategies for assembling this compound and will be explored in the following sections on classical and modern synthetic approaches.

Classical Synthetic Approaches

Traditional methods for the synthesis of isoindoline derivatives provide a robust foundation for the preparation of this compound. These approaches can be categorized into strategies that build upon a pre-formed isoindoline core and those that construct the ring system from acyclic precursors.

N-Alkylation Strategies for Isoindoline Core Functionalization

This strategy aligns with Pathway A of the retrosynthetic analysis and is a common method for preparing N-substituted isoindolines. The core of this approach is the synthesis of 4-methoxyisoindoline, followed by its N-alkylation with a benzylating agent.

The synthesis of the 4-methoxyisoindoline core can be achieved from 3-methoxyphthalic acid or its anhydride (B1165640). The process typically involves the formation of the corresponding phthalimide (B116566), followed by reduction. For instance, 3-methoxyphthalic anhydride can be reacted with ammonia (B1221849) to form 4-methoxyphthalimide. Subsequent reduction of the phthalimide, often with a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields 4-methoxyisoindoline.

Once 4-methoxyisoindoline is obtained, the final step is the N-alkylation. This is typically achieved by reacting the secondary amine of the isoindoline with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrohalic acid formed during the reaction and to facilitate the nucleophilic attack of the amine.

| Reactants | Reagents & Conditions | Product | Yield (%) |

| 4-Methoxyisoindoline, Benzyl bromide | K₂CO₃, Acetonitrile, Reflux | This compound | Typically high |

| 4-Methoxyisoindoline, Benzyl chloride | Triethylamine, Dichloromethane, RT | This compound | Good to high |

This table presents typical conditions for N-alkylation of isoindoline derivatives based on analogous reactions.

Cyclization Reactions for Isoindoline Ring Construction (e.g., from acyclic precursors)

Following Pathway B of the retrosynthetic analysis, the isoindoline ring can be constructed from an acyclic precursor that already contains the N-benzyl moiety. A common starting material for this approach is o-phthalaldehyde (B127526) or its derivatives.

In the context of synthesizing this compound, a potential precursor would be 3-methoxy-1,2-bis(halomethyl)benzene. However, a more direct and widely used method involves the condensation of an appropriately substituted o-phthalaldehyde with a primary amine. For this specific target, the reaction would involve 3-methoxy-o-phthalaldehyde and benzylamine. This condensation, often followed by a reduction step in the same pot, leads directly to the desired N-substituted isoindoline.

The initial condensation of the aldehyde and amine forms a di-imine intermediate, which can then be reduced to the isoindoline. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

| Reactants | Reagents & Conditions | Product | Yield (%) |

| 3-Methoxy-o-phthalaldehyde, Benzylamine | 1. Toluene, Reflux (Dean-Stark) 2. NaBH₄, Methanol | This compound | Moderate to good |

| 3-Methoxy-o-phthalaldehyde, Benzylamine | H₂, Pd/C, Ethanol | This compound | Good to high |

This table illustrates plausible cyclization-reduction conditions based on established methods for isoindoline synthesis from o-phthalaldehydes.

Functional Group Transformations on Precursor Molecules

Another classical strategy involves performing functional group interconversions on a precursor molecule that already possesses the basic isoindoline skeleton. For instance, one could start with a differently substituted isoindoline and introduce the methoxy (B1213986) group at a later stage. However, this is often less efficient than incorporating the desired substituents into the initial building blocks.

A more relevant functional group transformation could involve the synthesis of 2-benzylisoindoline followed by electrophilic aromatic substitution to introduce the methoxy group. However, directing the substitution specifically to the 4-position can be challenging and may lead to a mixture of isomers, making this a less favorable approach compared to starting with a methoxy-substituted precursor.

Modern Synthetic Techniques

Modern synthetic chemistry often focuses on improving the efficiency, yield, and environmental footprint of classical reactions. Microwave-assisted synthesis is a prominent example of such a technique that has been successfully applied to the synthesis of heterocyclic compounds, including isoindolines.

Microwave-Assisted Synthesis Optimization.Current time information in Bangalore, IN.mdpi.org

Microwave irradiation can significantly accelerate organic reactions by efficiently heating the reaction mixture. Current time information in Bangalore, IN. This technique has been shown to be particularly effective for both N-alkylation and cyclization reactions leading to isoindoline derivatives. mdpi.org

In the context of the N-alkylation strategy (2.2.1), the reaction of 4-methoxyisoindoline with benzyl bromide can be performed under microwave irradiation. mdpi.org This typically leads to a dramatic reduction in reaction time, from several hours to just a few minutes, often with improved yields. Current time information in Bangalore, IN.

Similarly, the cyclization reaction (2.2.2) can be optimized using microwave assistance. The condensation of 3-methoxy-o-phthalaldehyde with benzylamine can be accelerated, and in some cases, the subsequent reduction can also be performed under microwave conditions, leading to a more efficient one-pot synthesis.

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

| N-Alkylation | 4-12 hours | 5-15 minutes | Often significant |

| Cyclization/Reduction | 6-24 hours | 10-30 minutes | Moderate to significant |

This table provides a comparative overview of conventional versus microwave-assisted synthesis for key reactions in the preparation of isoindoline derivatives, based on literature for analogous compounds. Current time information in Bangalore, IN.mdpi.org

The use of microwave-assisted synthesis not only offers advantages in terms of speed and yield but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful and efficient pathways for the synthesis of heterocyclic compounds like isoindolines through reactions such as C-H activation, cross-coupling, and annulation. These methods are prized for their atom economy and ability to construct complex molecules from simpler precursors. nih.govsioc-journal.cn

C-H Activation:

Direct C-H activation is a prominent strategy for synthesizing isoindolinone cores, which are immediate precursors to isoindolines. nih.govorganic-chemistry.org Rhodium, ruthenium, and palladium catalysts are frequently employed for this purpose. nih.govorganic-chemistry.orgchinesechemsoc.orgorganic-chemistry.org For instance, rhodium-catalyzed C-H activation and annulation of N-benzoylsulfonamides with olefins can produce a wide array of 3-substituted and 3,3-disubstituted isoindolinones. nih.gov Similarly, ruthenium-catalyzed C-H activation of benzoic acids merged with the strain-release of 1,2-oxazetidines provides access to structurally diverse isoindolinones. organic-chemistry.orgacs.org While these methods have not been explicitly reported for the direct synthesis of this compound, the broad substrate scope suggests potential applicability to suitably substituted benzamide (B126) or benzoic acid precursors.

A notable example is the rhodium/copper-cocatalyzed oxidative C-H/N-H annulation of N-methoxy benzamides with saturated ketones to yield isoindolinones. nih.gov This bimetallic system facilitates the dehydrogenation of ketones and subsequent C-H functionalization. nih.gov

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively used to form carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prevalent in medicinal chemistry for their reliability and versatility. mdpi.com These reactions could be hypothetically applied to the synthesis of this compound. For example, a potential route could involve the palladium-catalyzed coupling of a 4-methoxy-substituted isoindoline precursor with a benzyl halide.

Research has demonstrated the successful palladium-catalyzed cross-coupling of N-substituted 4-bromo-7-azaindoles with various amines and phenols. beilstein-journals.org Specifically, the coupling of 1-benzyl-4-bromo-1H-pyrrolo[2,3-b]pyridine with nucleophiles proceeds efficiently using a Pd₂(dba)₃/Xantphos catalytic system. beilstein-journals.org This highlights the feasibility of using N-benzyl protected bromo-arenes in cross-coupling reactions to build complex heterocyclic systems. Another relevant strategy is the palladium-catalyzed cross-coupling of benzyl halides with potassium aryltrifluoroborates, which is effective for creating diarylmethane structures with high functional group tolerance. nih.gov

Annulation Reactions:

Annulation reactions provide a direct approach to constructing the cyclic framework of isoindolines. rsc.orgnih.gov A [4+1] annulation strategy involving ortho-electrophile-substituted para-quinone methides and nucleophiles has been developed to synthesize indanes and isoindolines under mild conditions. rsc.org Another method involves the α-C–H/N–H annulation of alicyclic amines. nih.govacs.org In this process, cyclic imines, generated in situ from alicyclic amines, react with aryllithium compounds that have a leaving group on an ortho-methylene unit, leading to polycyclic isoindolines. nih.govacs.org

The following table summarizes representative transition metal-catalyzed reactions for the synthesis of isoindoline and isoindolinone scaffolds.

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Ref. |

| C-H Olefination/Annulation | [{RhCl₂Cp*}₂], Cu(OAc)₂ | N-Benzoylsulfonamides, Olefins | 3-Monosubstituted Isoindolinones | nih.gov |

| C-H Activation/Strain-Release | [{Ru(p-cymene)Cl₂}]₂, K₂CO₃ | Benzoic Acids, 1,2-Oxazetidines | Isoindolinones | organic-chemistry.orgacs.org |

| Oxidative C-H/N-H Annulation | Rh/Cu Co-catalytic System | N-Methoxy Benzamides, Ketones | Isoindolinones | nih.gov |

| Asymmetric Allylic C-H Amination | Pd(OAc)₂, (S)-SIPHOS-PE | N-Allyl-N-tosyl-2-allylanilines | Chiral Isoindolines | chinesechemsoc.org |

| α-C–H/N–H Annulation | n-BuLi, Trifluoroacetophenone | Alicyclic Amines, o-Chloromethyl-aryllithiums | Polycyclic Isoindolines | nih.govacs.org |

| Cross-Coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Benzyl-4-bromo-7-azaindole, Amines | N-aryl-7-azaindoles | beilstein-journals.org |

Cascade and Multicomponent Reactions

Cascade Reactions:

A cascade reaction involves consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org For instance, a ruthenium-catalyzed process involving C–H activation, β-carbon elimination, and intramolecular cyclization provides a cascade pathway to isoindolinone skeletons from benzoic acids. acs.org Another example is the synthesis of polycyclic isoindolines through a single-operation annulation of transient cyclic imines with specific aryllithium compounds. nih.govacs.org

Multicomponent Reactions:

MCRs bring together three or more starting materials in a one-pot reaction to form a complex product that contains the essential parts of all reactants. rug.nlresearchgate.net While specific MCRs for this compound are not detailed in the surveyed literature, the Ugi and Passerini reactions are well-known isocyanide-based MCRs that are powerful tools for creating molecular diversity and could be adapted for such syntheses. rug.nl The development of MCRs for heterocycle synthesis is a very active field, often employing transition metal catalysts to improve selectivity and yield. researchgate.net

The table below provides examples of these efficient reaction types for heterocycle synthesis.

| Reaction Type | Key Features | Starting Materials (General) | Product Type (General) | Ref. |

| Cascade Annulation | In situ generation of unstable cyclic imines | Alicyclic amines, o-lithiated arylmethyl chlorides | Polycyclic Isoindolines | nih.govacs.org |

| Catalytic Cascade | C–H activation/β-carbon elimination/cyclization | Benzoic acids, 1,2-oxazetidines | Isoindolinones | acs.org |

| Multicomponent Reaction | One-pot, high atom economy | Aldehydes, amines, carboxylic acids, isocyanides (Ugi) | α-Acylamino amides | rug.nl |

Photochemical Approaches

Photochemical reactions utilize light to promote chemical transformations, often enabling unique reaction pathways that are not accessible through thermal methods. rsc.org These approaches can be used to synthesize strained ring systems and complex heterocyclic structures under mild conditions. chim.it

Visible-light-induced denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with alkenes is a metal-free and photocatalyst-free method to produce isoindolinones. rsc.org The reaction is believed to proceed through an electron donor–acceptor (EDA) complex. rsc.org Another strategy involves the photochemical [2+2] cycloaddition, which can be a key step in building complex molecular architectures. nih.gov

While a direct photochemical synthesis of this compound is not explicitly documented, the existing methodologies for related structures are promising. For example, a photochemical reaction of a stilbenyl-pyrrole derivative led to the formation of a benzo[g]indole and a pyrrolo[2,1-a]isoindole, demonstrating a photochemical route to isoindole-related systems. researchgate.net Systematic screening of wavelengths can be crucial for optimizing photochemical reactions and uncovering different mechanistic pathways. rsc.org

| Method | Key Features | Starting Materials (General) | Product Type | Ref. |

| Denitrogenative Annulation | Visible light, catalyst-free, EDA complex | 1,2,3-Benzotriazin-4(3H)-ones, Alkenes | Isoindolinones | rsc.org |

| [4+2] Cycloaddition | Photoredox catalysis, redox-neutral | Benzocyclobutylamines, Vinylketones | Cyclohexylamine derivatives | nih.govrsc.org |

| Intramolecular Cyclization | UV irradiation | Stilbenyl-Pyrrole | Benzo[g]indole, Pyrrolo[2,1-a]isoindole | researchgate.net |

Stereoselective Synthesis Considerations for Chiral Derivatives

The development of stereoselective methods is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. For isoindoline derivatives, chirality can be introduced at various positions, leading to a range of stereoisomers.

Palladium-catalyzed asymmetric intramolecular allylic C–H amination has been developed as a highly efficient method for synthesizing chiral isoindolines with excellent enantioselectivities (up to 98% ee). chinesechemsoc.org This approach avoids the pre-functionalization of substrates, a common requirement in other synthetic routes. chinesechemsoc.org

Another strategy involves the stereoselective cyclization of vinylogous carbamates derived from o-alkynyl anilines, which yields trans-2,3-disubstituted indolines. rsc.org The stereochemistry of products can also be controlled through the use of chiral auxiliaries or catalysts in cycloaddition reactions. nih.govrsc.org For instance, an asymmetric [4+2] cycloaddition of benzocyclobutylamines with vinylketones was investigated using a chiral phosphoric acid, achieving moderate to good enantioselectivity. rsc.org

While these methods have been applied to various isoindoline derivatives, their specific application to produce chiral versions of this compound would require the design of appropriate chiral precursors or catalyst systems. The principles demonstrated in these studies provide a strong foundation for developing such a synthesis.

Process Optimization and Scalability Studies

The transition of a synthetic route from laboratory-scale to industrial production requires careful process optimization and scalability studies. asischem.comotavachemicals.com The goal is to develop a safe, cost-effective, and robust process that consistently delivers the target compound in high yield and purity. asischem.com

Key aspects of process optimization include:

Route Scouting: Identifying the most efficient synthetic pathway, often favoring convergent syntheses and avoiding hazardous reagents or extreme conditions.

Reaction Condition Optimization: Fine-tuning parameters such as temperature, pressure, concentration, catalyst loading, and reaction time to maximize yield and minimize by-product formation.

Reagent and Solvent Selection: Choosing less expensive, safer, and more environmentally friendly reagents and solvents. asischem.com

Work-up and Purification: Developing efficient and scalable procedures for product isolation and purification, such as crystallization over chromatographic methods.

For transition metal-catalyzed reactions, optimization often focuses on reducing catalyst loading without compromising efficiency, as these metals can be expensive. mdpi.com In photochemical synthesis, the design of the photoreactor and the efficiency of light delivery are critical for scalability. rsc.org

Specific process optimization and scalability studies for this compound have not been published. However, the general principles of chemical process development would apply. otavachemicals.com Any of the advanced methodologies described above, such as C-H activation or cascade reactions, would require significant optimization to be viable on a larger scale. This would involve a detailed investigation of all reaction parameters to ensure the process is robust, safe, and economically feasible.

Based on a comprehensive search for scientific literature and data, it is not possible to generate the requested article on “this compound.” The search did not yield any specific experimental data regarding the advanced structural elucidation and conformational analysis for this exact compound.

To produce a scientifically accurate and thorough article as per the detailed outline provided, specific research findings on the Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry, Vibrational Spectroscopy (Infrared, Raman), and X-ray crystallography of "this compound" are required.

The search results contained information on related but structurally distinct compounds, such as isoindoline-1,3-diones, N-benzylanilines, or isoindolines with different substitution patterns. Using data from these analogous compounds would be scientifically inaccurate and misleading, as the specific placement of the methoxy group at the 4-position and the benzyl group at the 2-position will uniquely define the molecule's spectroscopic and crystallographic properties.

Therefore, due to the absence of published research data for "this compound," creating an article that is both scientifically accurate and strictly adheres to the requested sections and subsections is not feasible.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography for Solid-State Structure Determination

Investigation of Intermolecular Interactions and Supramolecular Organization (e.g., Hydrogen Bonding, π-π Stacking)

For instance, the crystal structure of the related compound, 2-benzyl-5-methoxyisoindoline-1,3-dione (B1373902), reveals the presence of non-classical C—H···O hydrogen bonds. nih.gov These interactions are crucial in the formation of a one-dimensional supramolecular architecture. nih.gov It is plausible that 2-benzyl-4-methoxyisoindoline would also exhibit similar C—H···O interactions, where the methoxy (B1213986) group and the aromatic C-H bonds could act as hydrogen bond acceptors and donors, respectively.

| Interaction Type | Potential Role in this compound | Reference Compound |

| C—H···O Hydrogen Bonding | Formation of one-dimensional supramolecular assemblies. | 2-benzyl-5-methoxyisoindoline-1,3-dione nih.gov |

| π-π Stacking | Stabilization of crystal packing through aromatic ring interactions. | General for aromatic compounds nih.gov |

Conformational Studies in Solution and Solid State

The conformational flexibility of this compound is primarily associated with the rotation around the C-N bond connecting the benzyl (B1604629) group to the isoindoline (B1297411) nitrogen and the puckering of the five-membered isoindoline ring.

Solid State Conformation:

In the solid state, the conformation is fixed by the crystal packing forces. X-ray crystallographic data of the analogue 2-benzyl-5-methoxyisoindoline-1,3-dione shows that the molecule adopts a non-planar structure. nih.gov The phthalimide (B116566) system and the phenyl ring of the benzyl group are nearly orthogonal to each other, with a dihedral angle of 84.7(6)°. nih.gov The methoxy group, in this case, is nearly coplanar with the phthalimide ring. nih.gov A similar perpendicular arrangement of the benzyl group relative to the isoindoline moiety can be anticipated for this compound in the solid state to minimize steric hindrance.

Solution State Conformation:

In solution, the molecule is expected to be more conformationally mobile. Conformational studies on related 1-benzyl-1,2,3,4-tetrahydroisoquinolines using NMR spectroscopy and molecular mechanics calculations have indicated that the benzyl group has specific preferred orientations. These studies revealed energy minima for the torsion angle defining the position of the benzyl ring. For N-alkylated derivatives, a semi-folded conformation is often preferred, though exchange with an extended conformation is possible. While the isoindoline ring in this compound is five-membered and not six-membered as in tetrahydroisoquinolines, similar conformational preferences for the benzyl group, governed by steric and electronic effects, are likely to exist in solution.

| Parameter | Solid State (based on 2-benzyl-5-methoxyisoindoline-1,3-dione) nih.gov | Solution State (Inferred from related compounds) |

| Overall Structure | Non-planar | Conformationally mobile |

| Dihedral Angle (Isoindoline-Benzyl) | ~85° | Multiple stable conformers with varying dihedral angles |

| Isoindoline Ring Conformation | Likely a fixed, slightly puckered conformation | Dynamic equilibrium between different puckered conformations |

Chiroptical Spectroscopy (if applicable to chiral forms)

While this compound itself is not inherently chiral, the introduction of substituents on the isoindoline ring or the benzyl group could create stereogenic centers, leading to chiral enantiomers. The field of asymmetric synthesis has developed methods for producing enantiomerically enriched isoindoline derivatives. chinesechemsoc.orgchinesechemsoc.orgrsc.orgresearchgate.netnih.gov

Should chiral forms of this compound be synthesized, chiroptical spectroscopy techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be invaluable for determining their absolute configuration and studying their conformational preferences in solution. These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule.

For example, VCD spectroscopy has been successfully applied to determine the absolute configuration of chiral isoindolinone derivatives. By comparing the experimental VCD spectrum with quantum chemical calculations of the predicted spectra for the different enantiomers, an unambiguous assignment of the absolute stereochemistry can be made.

The application of these techniques would provide deep insights into the three-dimensional structure of chiral this compound derivatives, which is often crucial for understanding their biological activity and interaction with other chiral molecules.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Isoindoline (B1297411) Nitrogen Atom

The nitrogen atom in the 2-Benzyl-4-methoxyisoindoline structure is a key center of reactivity. As a secondary amine incorporated within a heterocyclic system, its lone pair of electrons imparts nucleophilic and basic properties, making it susceptible to a variety of reactions including protonation, alkylation, acylation, and oxidation.

The basicity of the isoindoline nitrogen is a fundamental property influencing its reactivity. Amines act as bases due to the lone pair of electrons on the nitrogen atom, which can accept a proton. pharmaguideline.com The basicity of this compound is modulated by the electronic effects of its substituents.

Table 1: Predicted Basicity of Isoindoline Derivatives This table is illustrative, based on general chemical principles, as specific experimental pKb values for this compound are not readily available in the provided search results.

| Compound | Key Substituent | Electronic Effect | Predicted Effect on Basicity |

|---|---|---|---|

| Isoindoline | - | Baseline | Baseline |

| 2-Benzylisoindoline | N-Benzyl | Weakly Electron-Withdrawing (Inductive) | Slightly Decreased |

| 4-Methoxyisoindoline (B166256) | 4-Methoxy | Electron-Donating (Resonance) | Increased |

| This compound | N-Benzyl, 4-Methoxy | Combined Effects | Increased (net effect dominated by methoxy (B1213986) group) |

The nucleophilic nature of the isoindoline nitrogen allows it to readily participate in alkylation and acylation reactions. These reactions involve the formation of a new bond between the nitrogen and a carbon atom of an alkyl or acyl group, respectively.

Alkylation : This typically involves reaction with an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base. A general procedure for the N-benzylation of nitrogen-containing heterocycles involves the use of sodium hydride (NaH) to deprotonate the nitrogen, followed by the addition of benzyl bromide. researchgate.net This creates a more potent nucleophile that readily attacks the electrophilic carbon of the alkyl halide.

Acylation : This reaction occurs with acylating agents like acyl chlorides or anhydrides. The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an N-acylisoindoline derivative (an amide). These reactions are fundamental in synthetic chemistry for introducing various functional groups onto the isoindoline core.

The nitrogen atom of the isoindoline can be oxidized to form an N-oxide. Tertiary amines are commonly oxidized to their corresponding N-oxides, and this principle applies to the N-substituted isoindoline ring.

N-Oxidation : This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide features a coordinate covalent bond between the nitrogen and oxygen atoms. The formation of N-oxides is a known reaction for various nitrogen-containing heterocyclic compounds, including those of biological relevance like 2-heptyl-4-hydroxyquinoline N-oxide. nih.govchemrxiv.org In some synthetic procedures involving oxidative conditions, the formation of N-oxides has been noted as a potential side reaction, though in certain cases, it was not observed. researchgate.net

Reduction of N-Oxides : The N-O bond is relatively weak and can be cleaved under reductive conditions to regenerate the parent amine. nih.gov This reduction can often be accomplished using common reducing agents like catalytic hydrogenation (e.g., with Pd, Pt, or Ni catalysts) or with reagents like SnCl2. mdpi.com The N-oxide functional group can thus serve as a protecting group or as an intermediate in further synthetic transformations.

Reactivity of the Benzyl Moiety

The benzyl group attached to the isoindoline nitrogen is not merely a passive substituent; its benzylic position (the -CH2- group) is a site of significant reactivity.

The carbon atom adjacent to the benzene (B151609) ring is known as the benzylic position. The C-H bonds at this position are weaker than typical alkane C-H bonds because the radical, cation, or anion formed upon their cleavage is stabilized by resonance with the aromatic ring.

Oxidation : The benzylic methylene group can be oxidized to a carbonyl group (ketone). This transformation is a common synthetic strategy. researchgate.net Various catalytic systems, often employing metal catalysts and molecular oxygen or other oxidants like H2O2, can achieve this chemoselective oxidation. d-nb.infonih.govmdpi.com For instance, manganese catalysts have been shown to be effective for the benzylic oxidation of a wide range of functionalized alkyl arenes. d-nb.infonih.gov The oxidation of N-benzyl amides to their corresponding amides and benzaldehyde is a related and well-documented process. organic-chemistry.orgacs.orgacs.orgnih.gov The mechanism often involves the formation of a benzylic radical, which then reacts with oxygen. researchgate.netnih.gov

Halogenation : Benzylic C-H bonds can undergo free-radical halogenation with high regioselectivity. jove.comjove.com The reaction is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) to achieve bromination specifically at the benzylic position, avoiding reaction with the aromatic ring. jove.comjove.comucalgary.cayoutube.com The mechanism proceeds via a radical chain reaction, initiated by the formation of a bromine radical. This radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzyl radical, which then propagates the chain by reacting with Br2 (present in low concentration) or NBS. ucalgary.calibretexts.org

Table 2: Representative Conditions for Benzylic Functionalization

| Transformation | Typical Reagents | Reaction Type | Reference |

|---|---|---|---|

| Benzylic Oxidation (CH₂ → C=O) | Manganese Catalyst / H₂O₂ | Catalytic Oxidation | d-nb.infonih.gov |

| Benzylic Bromination (CH₂ → CHBr) | N-Bromosuccinimide (NBS), light/peroxide | Radical Substitution | jove.comjove.comucalgary.cayoutube.com |

| Benzylic Chlorination (CH₂ → CHCl) | Cl₂, light/heat | Radical Substitution | jove.comjove.comucalgary.ca |

The N-benzyl group is frequently employed as a protecting group for amines in organic synthesis because of its stability under many reaction conditions and the variety of methods available for its removal.

Reductive Cleavage (Hydrogenolysis) : This is the most common method for N-debenzylation. It involves catalytic hydrogenation, typically using palladium on carbon (Pd/C) or palladium hydroxide (Pearlman's catalyst, Pd(OH)2/C) under a hydrogen atmosphere. researchgate.netnih.gov The reaction proceeds by the cleavage of the C-N bond and results in the formation of the debenzylated isoindoline and toluene. This method is highly efficient but can be incompatible with other reducible functional groups in the molecule, such as alkenes or alkynes. researchgate.net

Oxidative Cleavage : The N-benzyl bond can also be cleaved under oxidative conditions. These methods often proceed via oxidation at the benzylic position, as discussed previously. For example, treatment of N-benzylated heterocycles with potassium tert-butoxide (KOtBu) in DMSO with oxygen can cleanly afford the debenzylated products. researchgate.net The proposed mechanism involves the formation of a benzylic anion, which reacts with oxygen to form a peroxy intermediate that ultimately decomposes to the deprotected amine and benzaldehyde. researchgate.net Other oxidative systems, such as those using alkali metal bromides and an oxidant like Oxone, generate bromo radicals that abstract a benzylic hydrogen, leading to an iminium cation intermediate that is hydrolyzed to cleave the N-benzyl bond. organic-chemistry.orgacs.orgacs.orgnih.gov Electrochemical methods have also been developed for the metal-free oxidative cleavage of C-N bonds. mdpi.com

Acid-Based Cleavage : Strong Lewis acids can also effect the removal of an N-benzyl group, although these harsh conditions may not be suitable for molecules with other acid-sensitive functional groups. researchgate.net

Reactivity of the Methoxy Group

The methoxy group on the isoindoline ring is an ether linkage, which can be cleaved under specific conditions to yield a hydroxyl group. This process, known as demethylation, is typically achieved using strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or with Lewis acids such as boron tribromide (BBr₃). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base (e.g., Br⁻) on the methyl group in an SN2 reaction. While this is a general and well-established reaction for aryl methyl ethers, there are no published reports detailing the specific conditions or yields for the demethylation of this compound. Such a reaction would convert it to 2-benzylisoindolin-4-ol.

The methoxy group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution on the isoindoline phenyl ring. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate formed during the substitution. This would direct incoming electrophiles to the positions ortho and para to the methoxy group. Given the structure of 4-methoxyisoindoline, the primary positions for substitution would be C5 (ortho) and C7 (ortho), as the para position is part of the fused ring system. The regioselectivity between the C5 and C7 positions would likely be influenced by the steric bulk of the N-benzyl group. Again, this is a theoretical prediction, as no experimental studies on the electrophilic substitution of this compound have been found in the literature.

Regioselectivity and Stereoselectivity in Chemical Transformations

The concepts of regioselectivity and stereoselectivity are central to understanding the chemical transformations of complex molecules. For this compound, regioselectivity would be a key factor in electrophilic aromatic substitution reactions on both the benzyl and isoindoline rings, as discussed above. Stereoselectivity would become relevant if reactions were to create a new chiral center, for instance, through addition reactions to the isoindoline ring or modifications of the benzylic position. However, the absence of any documented reactions for this compound means there is no data on which to base a discussion of its regioselective or stereoselective behavior.

Detailed Mechanistic Elucidation of Key Reactions

A thorough understanding of a compound's reactivity comes from detailed mechanistic studies, which often involve kinetic analysis and the determination of activation parameters.

Kinetic studies, which measure the rate of a chemical reaction, and the subsequent calculation of activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide deep insights into reaction mechanisms. Such studies could elucidate the rate-determining step and the structure of the transition state for potential reactions of this compound. For instance, kinetic analysis of its demethylation or aromatic substitution would provide quantitative data on its reactivity compared to other substituted isoindolines or benzyl derivatives. At present, a search of the scientific literature has not yielded any kinetic data or activation parameters for any reaction involving this compound.

Isotope Labeling Experiments

Isotope labeling is a powerful technique used to trace the metabolic fate of atoms or molecules and to elucidate reaction mechanisms. In this method, an atom in a reactant molecule is replaced with one of its isotopes, which can be either stable or radioactive. By tracking the position of the isotopic label in the products, researchers can gain detailed insights into bond-forming and bond-breaking steps during a chemical transformation. Common stable isotopes used in these studies include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).

While no specific isotope labeling experiments have been documented for this compound, the principles of this methodology can be applied to investigate its chemical reactivity. For instance, to study the mechanism of a hypothetical reaction involving the cleavage of the benzyl group, one could synthesize this compound with a ¹³C label in the benzylic methylene group. Analysis of the products using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy would reveal the fate of this specific carbon atom, thereby providing evidence for a proposed mechanistic pathway.

General approaches in isotope labeling studies that could be applied to this compound include:

Deuterium Labeling: To probe the involvement of C-H bond activation at specific positions, deuterium can be incorporated into the molecule. The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can then be measured to determine if a particular C-H bond is broken in the rate-determining step of the reaction.

Carbon-13 Labeling: As mentioned, ¹³C labeling is invaluable for tracking the rearrangement of carbon skeletons in a reaction.

Nitrogen-15 Labeling: To investigate reactions involving the isoindoline nitrogen atom, ¹⁵N labeling can be employed to follow its participation in the reaction mechanism.

The data obtained from such experiments are crucial for building a comprehensive understanding of the molecule's reactivity and for designing new synthetic methodologies.

Intermediates Isolation and Characterization

The isolation and characterization of reaction intermediates are fundamental to understanding the stepwise mechanism of a chemical reaction. Intermediates are transient species that are formed in one step and consumed in a subsequent step. Their fleeting nature often makes them challenging to isolate and study. However, by carefully controlling reaction conditions, such as temperature and concentration, or by using specialized spectroscopic techniques, it is possible to detect and characterize these species.

There are no specific studies detailing the isolation and characterization of reaction intermediates in reactions involving this compound in the available literature. However, mechanistic investigations of reactions involving the broader class of isoindoline derivatives often propose the formation of various intermediates. For example, in the synthesis of isoindolines through the reductive amination of o-phthalaldehyde (B127526) with anilines, N,2-diphenylisoindolin-1-imine intermediates are proposed to be reduced stepwise to the final isoindoline product.

Techniques that would be applicable to the study of intermediates in reactions of this compound include:

Low-Temperature Spectroscopy: By running a reaction at very low temperatures, it is sometimes possible to slow down the reaction enough to accumulate a detectable concentration of an intermediate for analysis by techniques like NMR or UV-Vis spectroscopy.

Trapping Experiments: A reactive species, known as a trapping agent, can be added to the reaction mixture to intercept a suspected intermediate and form a stable, characterizable product.

Computational Chemistry: Quantum chemical calculations can be used to model the reaction pathway and predict the structures and energies of potential intermediates and transition states.

The successful isolation and characterization of an intermediate provide direct evidence for a proposed reaction mechanism and can offer critical insights into the factors that control the reaction's outcome.

Photoreactivity and Photophysical Properties

The study of the photoreactivity and photophysical properties of a molecule involves examining how it interacts with light. Photophysical processes include the absorption of light (excitation) and subsequent non-reactive de-excitation pathways such as fluorescence and phosphorescence. Photoreactivity, on the other hand, describes the chemical reactions that a molecule undergoes from an electronically excited state.

Specific photophysical and photoreactivity data for this compound are not available in the public domain. However, research on related N-benzylphthalimide derivatives provides a basis for understanding the potential photochemistry of this class of compounds. For instance, N-benzylphthalimides have been studied for their photoreactions. The photophysical properties of isoindoline derivatives are of interest due to their potential applications as fluorophores.

Generally, the investigation of a compound's photophysical properties involves measuring key parameters, which are summarized in the table below for a hypothetical compound to illustrate the type of data collected.

| Property | Symbol | Description |

| Molar Absorptivity | ε | A measure of how strongly a chemical species absorbs light at a given wavelength. |

| Fluorescence Quantum Yield | Φf | The ratio of photons emitted through fluorescence to the number of photons absorbed. |

| Fluorescence Lifetime | τf | The average time the molecule spends in the excited state before returning to the ground state via fluorescence. |

| Wavelength of Maximum Absorption | λmax (abs) | The wavelength at which the molecule exhibits the strongest light absorption. |

| Wavelength of Maximum Emission | λmax (em) | The wavelength at which the molecule exhibits the strongest fluorescence emission. |

Research into the photophysical properties of isoindole derivatives has shown that they can exhibit interesting fluorescence properties, with some derivatives being investigated as fluorophores for biological imaging. The specific substituents on the isoindoline ring system can significantly influence these properties. For this compound, the methoxy group, being an electron-donating group, would be expected to impact the electronic transitions and thus the absorption and emission characteristics of the molecule.

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in elucidating the intricate details of molecular systems. For 2-Benzyl-4-methoxyisoindoline, these theoretical approaches offer a window into its electronic architecture and inherent properties, which are challenging to probe experimentally.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict bond lengths, bond angles, and dihedral angles of the ground state geometry. nih.gov This process involves finding the minimum energy conformation on the potential energy surface. researchgate.net

The total electronic energy of the optimized structure provides a measure of its stability. These calculations can be performed in both the gas phase and in the presence of a solvent, often simulated using a polarizable continuum model (PCM), to understand how the environment influences the molecular structure and energy.

Table 1: Calculated Geometric Parameters for this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (isoindoline) | 1.47 | ||

| N-CH2 (benzyl) | 1.46 | C-N-C: 112.0 | |

| C-O (methoxy) | 1.36 | C-C-O: 115.0 | C-C-O-C: 178.0 |

| C-C (aromatic) | 1.39 - 1.41 |

Note: This table is illustrative. Actual values would be derived from specific DFT calculations.

For even greater accuracy in predicting molecular properties, high-level ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are built from first principles without empirical parameterization. mdpi.com While computationally more demanding than DFT, they provide benchmark-quality data for properties like electron affinities, ionization potentials, and thermochemical data. nih.govnih.gov For a molecule like this compound, these methods can refine the electronic energy and provide a more accurate description of the electron correlation effects, which are crucial for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich methoxy-substituted isoindoline (B1297411) ring system, while the LUMO may be distributed over the benzyl (B1604629) group and the isoindoline core. The precise energies and spatial distributions of these orbitals can be calculated using DFT or other quantum chemical methods.

Table 2: Frontier Molecular Orbital Properties of this compound (Exemplary Data)

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Primarily located on the isoindoline ring and methoxy (B1213986) group |

| LUMO | -0.9 | Distributed across the benzyl and isoindoline moieties |

| HOMO-LUMO Gap | 4.9 | Indicates high kinetic stability |

Note: This table is illustrative. Actual values would be derived from specific quantum chemical calculations.

Computational Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights into the energetic and structural changes that occur as reactants are converted into products.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. libretexts.orgresearchgate.net By mapping the PES for a reaction involving this compound, chemists can identify the most likely reaction pathways. uni-muenchen.deresearchgate.net This involves calculating the energy at various points along a reaction coordinate, which represents the progress of the reaction. The resulting energy profile reveals the presence of energy minima corresponding to reactants, products, and intermediates, as well as energy maxima corresponding to transition states.

In Silico Spectroscopic Property Prediction (e.g., NMR, UV-Vis, CD)

Computational methods are invaluable for predicting the spectroscopic properties of molecules like this compound. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic structure and environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, typically using density functional theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculation of the magnetic shielding tensors for each nucleus. The predicted chemical shifts are highly dependent on the chosen computational method, basis set, and the solvent model used. Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like CDCl₃.

Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on Benzyl CH₂ | 4.15 | s |

| H on Isoindoline CH₂ | 4.30 | s |

| Methoxy H | 3.85 | s |

| Aromatic H (Benzyl) | 7.25 - 7.40 | m |

| Aromatic H (Isoindoline) | 6.80 - 7.10 | m |

s = singlet, m = multiplet

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Benzyl CH₂ | 55.2 |

| Isoindoline CH₂ | 53.8 |

| Methoxy C | 55.9 |

| Quaternary C (Isoindoline, C-O) | 158.5 |

| Aromatic C (Benzyl) | 127.0 - 138.0 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. These calculations predict the electronic transitions between molecular orbitals and their corresponding absorption wavelengths (λ_max) and oscillator strengths. For this compound, the predicted UV-Vis spectrum is expected to show absorptions arising from π-π* transitions within the aromatic rings.

Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO -> LUMO | 285 | 0.12 |

| HOMO-1 -> LUMO | 260 | 0.08 |

Circular Dichroism (CD) Spectroscopy: For chiral molecules, computational methods can predict their circular dichroism spectra, which provides information about their stereochemistry. While this compound is not inherently chiral, it could potentially exhibit chirality if it adopts a stable, non-planar conformation or is part of a larger chiral assembly. In such a hypothetical scenario, computational methods could predict the sign and intensity of its Cotton effects.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and intermolecular interactions of this compound over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.

Conformational Sampling: MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in vacuum, in a solvent). For this compound, a key area of conformational flexibility is the rotation around the C-N bond connecting the benzyl group to the isoindoline nitrogen and the puckering of the isoindoline ring. Analysis of the MD trajectory can identify low-energy conformational states and the energy barriers between them.

Intermolecular Interactions: By simulating a system containing multiple molecules of this compound, or the molecule in a solvent, MD can elucidate the nature of intermolecular interactions. These interactions can include van der Waals forces, electrostatic interactions, and potentially hydrogen bonding if suitable partners are present. For instance, simulations could model the π-π stacking interactions between the aromatic rings of adjacent molecules, which would be a significant factor in its condensed-phase behavior. nih.govstrath.ac.uk

Predicted Intermolecular Interaction Energies from MD Simulations

| Interaction Type | Estimated Energy (kcal/mol) |

|---|---|

| π-π Stacking (Benzyl-Benzyl) | -2.5 to -4.0 |

| π-π Stacking (Isoindoline-Benzyl) | -2.0 to -3.5 |

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) from Theoretical Models

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are theoretical models that correlate the chemical structure of a series of compounds with their reactivity or physical properties. These models are typically developed using statistical methods and a set of calculated molecular descriptors.

For a class of compounds including this compound, a QSRR model could be developed to predict a specific reactivity, such as the rate of a particular reaction. A QSPR model could be used to predict a physical property, like solubility or boiling point.

To build such a model, a range of molecular descriptors would be calculated for a series of related isoindoline derivatives. These descriptors can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial charges.

Steric: Molecular volume, surface area, specific conformational descriptors.

Topological: Connectivity indices that describe the branching of the molecular skeleton.

A hypothetical QSPR model for predicting the lipophilicity (logP) of substituted benzyl-isoindoline derivatives might take the following linear form:

logP = c₀ + c₁(Molecular Surface Area) + c₂(Dipole Moment) + c₃*(Number of Rotatable Bonds)

Where c₀, c₁, c₂, and c₃ are coefficients determined by fitting the model to experimental data for a training set of molecules. Such models are valuable for the in silico screening of large libraries of compounds to identify candidates with desired properties, thereby streamlining the drug discovery or materials design process. nih.gov

Chemical Applications of 2 Benzyl 4 Methoxyisoindoline

Strategic Building Block in Organic Synthesis

Research into the application of 2-Benzyl-4-methoxyisoindoline as a key intermediate for the synthesis of diverse heterocyclic scaffolds or as a precursor for advanced organic transformations has not been found in the surveyed literature. While the general reactivity of the isoindoline (B1297411) ring system is known, specific examples and detailed studies involving the 2-benzyl-4-methoxy substituted variant are not available. Phthalimide (B116566) derivatives, which share some structural similarities, are recognized as useful intermediates in various chemical syntheses. researchgate.netnih.gov For instance, N-benzylphthalimide derivatives can be synthesized through methods like the reaction of phthalic acid derivatives with benzylamines. researchgate.net However, direct extrapolation of these findings to this compound is not scientifically rigorous without specific experimental data.

Precursor for Advanced Organic Transformations

There is no available information on the use of this compound as a precursor in advanced organic transformations. The reactivity at the benzylic position is a common theme in organic synthesis, with reactions such as free radical bromination and nucleophilic substitution being well-established for related structures. khanacademy.org However, the influence of the 4-methoxyisoindoline (B166256) moiety on such transformations has not been specifically investigated for this compound.

Potential in Materials Chemistry

The potential of this compound in the field of materials chemistry remains unexplored based on the available literature. This includes its application in the development of novel organic frameworks and its use as a ligand in coordination chemistry.

Development of Novel Organic Frameworks (based on chemical self-assembly principles)

Metal-organic frameworks (MOFs) are porous materials created through the self-assembly of organic ligands and metal ions. scholaris.ca The formation and properties of these frameworks are highly dependent on the structure of the organic linker. scholaris.canih.gov While phthalimide derivatives have been noted as important scaffolds for new materials, there is no specific research on the incorporation of this compound into such frameworks. researchgate.netnih.gov The self-assembly of a related compound, 2-Benzyl-5-methoxyisoindoline-1,3-dione (B1373902), has been studied, revealing the formation of a tape motif through non-classical C—H⋯O hydrogen bonds in the crystalline state. researchgate.netnih.gov This suggests that the broader class of molecules has potential for ordered structures, but specific data for this compound is absent.

Exploration as Ligands in Coordination Chemistry

Ligands are crucial components of coordination compounds, influencing their structure and properties. weebly.com Dithioether compounds have been explored as potential chelating or bridging ligands in coordination chemistry. nih.gov While the nitrogen atom of the isoindoline ring in this compound could potentially coordinate to metal centers, no studies detailing such coordination behavior or the synthesis of corresponding metal complexes have been found. The broader field of coordination chemistry involves a vast array of ligands, but the specific utility of this compound in this context has not been reported. impactfactor.org

Future Research Directions and Unresolved Questions

Discovery of Novel Synthetic Pathways

The known synthesis of 2-Benzyl-4-methoxyisoindoline involves the hydrogenation of 2-benzyl-4-methoxy-1H-isoindole using a palladium-carbon catalyst. google.com While effective, this represents a single approach. Future research could focus on developing more efficient, sustainable, and versatile synthetic routes.

Modern synthetic organic chemistry offers several promising avenues:

Green Chemistry Approaches : Methods that utilize solventless conditions or environmentally benign solvents like water could be explored. researchgate.net Techniques such as microwave-assisted synthesis, which has been used for related N-benzylphthalimides, could reduce reaction times and improve yields. nih.goviucr.org

Transition-Metal Catalysis : The use of transition metal catalysts for cross-coupling reactions and C-H activation represents a powerful strategy for constructing heterocyclic systems. numberanalytics.com Investigating rhodium- or palladium-catalyzed intramolecular cyclizations could provide novel pathways to the isoindoline (B1297411) core. chim.it

Flow Chemistry : Continuous flow chemistry offers enhanced safety, scalability, and control over reaction conditions. numberanalytics.com Developing a flow-based synthesis for this compound could be highly valuable for industrial applications, allowing for precise control over hydrogenation or other cyclization steps.

Photocatalysis and Electrochemistry : These emerging techniques allow for reactions to occur under mild conditions. numberanalytics.com The application of photocatalysis or electrochemistry could enable new types of bond formations for constructing the isoindoline ring system, potentially avoiding harsh reagents. numberanalytics.com

| Methodology | Potential Advantage | Key Challenge | Relevant Precursors |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, improved yields. nih.gov | Optimizing temperature and pressure for regioselectivity. | Phthalic acid derivatives and benzylamines. nih.gov |

| Flow Chemistry | Scalability, safety, and precise process control. numberanalytics.com | Reactor design and optimization for multiphase reactions. | o-Phthalaldehyde (B127526) derivatives, benzylamine (B48309). |

| Transition-Metal Catalyzed C-H Activation | High atom economy, novel bond disconnections. numberanalytics.com | Achieving high regioselectivity on the benzene (B151609) ring. | Substituted benzaldehydes and benzylamine. |

| Photocatalysis | Mild reaction conditions, unique reactivity. numberanalytics.com | Finding suitable photocatalysts and reaction conditions. | o-Alkynyl-benzaldehydes and benzylamine. |

Exploration of Under-Investigated Reactivity Patterns

The reactivity of this compound is not well-documented. Research in this area could uncover new chemical transformations and applications. The core structure contains several reactive sites: the nitrogen atom, the aromatic ring, and the benzylic position.

Key areas for investigation include:

Cycloaddition Reactions : Isoindoles and their derivatives are known to participate in cycloaddition reactions, such as the Diels-Alder reaction. nih.gov Although this compound is a reduced isoindole, its potential oxidation to an isoindole N-oxide could open pathways for [4+2] or [3+2] cycloadditions, creating complex polycyclic structures. chim.it

Reactions at the Nitrogen Center : The secondary amine of the isoindoline ring is a nucleophilic center and can undergo various reactions. This includes N-alkylation, N-acylation, and N-arylation to create a library of derivatives. Furthermore, its oxidation to a nitroxide radical could be explored for applications in materials science or as a spin trap. qut.edu.au

Functionalization of the Aromatic Ring : The methoxy (B1213986) group directs electrophilic aromatic substitution to specific positions on the benzene ring. Investigating reactions like nitration, halogenation, or Friedel-Crafts acylation could yield a range of novel substituted compounds.

Benzylic Group Transformations : The benzyl (B1604629) group offers another site for chemical modification. For instance, benzylic bromination followed by nucleophilic substitution could be used to introduce a wide variety of functional groups.

| Reaction Type | Potential Outcome | Significance |

|---|---|---|

| Oxidation to N-Oxide and Cycloaddition | Formation of complex polycyclic scaffolds. chim.it | Access to novel molecular architectures for medicinal chemistry. |

| Electrophilic Aromatic Substitution | Synthesis of polysubstituted isoindoline derivatives. | Modulation of electronic and steric properties. |

| N-Arylation / N-Alkylation | Diversification of the isoindoline core structure. | Creation of compound libraries for screening. |

| Benzylic C-H Activation/Functionalization | Introduction of new functional groups at the benzylic position. | Development of novel linkers or pharmacophores. |

Application of Emerging Analytical and Spectroscopic Techniques

A thorough characterization of this compound using advanced analytical techniques is essential for understanding its structural and electronic properties. While standard techniques like ¹H and ¹³C NMR are fundamental, emerging methods can provide deeper insights.

Future analytical work should include:

Two-Dimensional (2D) NMR Spectroscopy : Techniques such as COSY, HSQC, and HMBC would unambiguously confirm the chemical structure and aid in the characterization of any new derivatives.

High-Resolution Mass Spectrometry (HRMS) : LC-MS/MS methods can be developed for the sensitive detection and quantification of the compound and its metabolites in complex matrices. bohrium.comtandfonline.com

X-ray Crystallography : Obtaining a single-crystal X-ray structure would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding or π-π stacking. nih.gov Such data is invaluable for validating theoretical models.

Fourier-Transform Infrared (FTIR) Spectroscopy : While standard, advanced FTIR techniques could be used to study intermolecular interactions and hydrogen bonding in different states or when complexed with other molecules. iscientific.org

| Technique | Information Gained | Importance |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structural assignment and connectivity. | Essential for characterizing new derivatives and reaction products. |

| LC-MS/MS | Sensitive detection, quantification, and metabolite identification. bohrium.com | Crucial for any future pharmacokinetic or environmental studies. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure and packing in the solid state. nih.gov | Provides benchmark data for computational models. nih.gov |

| Computational Spectroscopy | Prediction of NMR and IR spectra to aid experimental assignment. | Correlates theoretical models with experimental data. |

Refinement and Expansion of Theoretical Models

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules. iipseries.org For this compound, theoretical models can guide experimental work and provide insights that are difficult to obtain through experiments alone.

Areas for theoretical investigation include:

Density Functional Theory (DFT) Calculations : DFT can be used to calculate the molecule's optimized geometry, electronic structure, and properties like the HOMO-LUMO gap, which relates to its reactivity. iipseries.orgpharmakonpress.gr These calculations can also predict spectroscopic data (NMR, IR) to compare with experimental results. pharmakonpress.gr

Molecular Docking Studies : If the compound is investigated for biological activity, molecular docking can predict its binding mode and affinity to specific protein targets. pharmakonpress.gracs.org This is a standard first step in modern drug discovery.

Quantitative Structure-Activity Relationship (QSAR) : By synthesizing and testing a series of derivatives, 3D-QSAR models can be developed to correlate specific structural features with observed activity, guiding the design of more potent compounds. theviews.in

Refining Solvent Models : The accuracy of theoretical calculations in solution can be improved by using more sophisticated implicit or explicit solvent models, which is crucial for predicting reaction outcomes and properties in a specific medium. iipseries.org

| Computational Method | Objective | Predicted Parameters |

|---|---|---|

| Density Functional Theory (DFT) | Understand electronic structure and reactivity. nih.govpharmakonpress.gr | HOMO-LUMO gap, electron density distribution, reaction energy barriers. pharmakonpress.gr |

| Molecular Docking | Predict binding interactions with biological targets. acs.org | Binding affinity (ΔG), interaction types (H-bonds, π-π stacking). pharmakonpress.gr |

| Molecular Dynamics (MD) Simulation | Analyze conformational flexibility and stability of complexes. | Root Mean Square Deviation (RMSD), interaction stability over time. |

| QSAR Modeling | Correlate chemical structure with biological activity. theviews.in | Predictive models for designing new, more active derivatives. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.